methyl 3-bromo-1H-indazole-6-carboxylate
Overview
Description
Methyl 3-bromo-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-indazole-6-carboxylate, also known as METHYL 3-BROMOINDAZOLE-6-CARBOXYLATE, is a compound that belongs to the class of indazole derivatives . Indazole derivatives are known to bind with high affinity to multiple receptors , and they have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and induce changes that could lead to the inhibition, regulation, or modulation of these targets . This interaction could potentially lead to therapeutic effects in the treatment of diseases such as cancer .
Biochemical Pathways
They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that this compound affects multiple biochemical pathways and has downstream effects that contribute to these diverse biological activities.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
Indazole derivatives have been found to have diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects . Therefore, it is likely that the compound has similar effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is soluble in typical organic solvents, such as chloroform and dichloromethane, and slightly soluble in ethanol . Therefore, the solvent used can affect the compound’s action, efficacy, and stability. Additionally, the compound should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death . It can also inhibit cell proliferation by interfering with the cell cycle, preventing cancer cells from dividing and growing.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt various signaling pathways, leading to changes in gene expression and cellular function. Additionally, this compound can modulate the activity of transcription factors, proteins that regulate the expression of specific genes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, leading to changes in cellular energy production . Additionally, this compound can affect the levels of specific metabolites, such as ATP and NADH, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. For instance, the compound may localize to the mitochondria, affecting mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may localize to the endoplasmic reticulum, affecting protein synthesis and folding.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-1H-indazole-6-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl 1H-indazole-6-carboxylate. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding methyl 1H-indazole-6-carboxylate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as indazole-3-carboxylic acids.
Reduction: Reduced products like methyl 1H-indazole-6-carboxylate.
Scientific Research Applications
Methyl 3-bromo-1H-indazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives, exploring their interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-6-carboxylate: Lacks the bromine atom at the 3-position, resulting in different reactivity and biological activity.
Methyl 6-bromo-1H-indazole-3-carboxylate: The bromine atom is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness
This positional isomerism allows for selective functionalization and exploration of diverse chemical and biological properties .
Properties
IUPAC Name |
methyl 3-bromo-2H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMJEXMODINMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593351 | |
Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192945-56-5 | |
Record name | 1H-Indazole-6-carboxylic acid, 3-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192945-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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